molecular formula C17H18N2O2 B4513552 2-oxo-N-(2-phenylethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide

2-oxo-N-(2-phenylethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide

Cat. No.: B4513552
M. Wt: 282.34 g/mol
InChI Key: CHYBETBVHQTBBP-UHFFFAOYSA-N
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Description

2-oxo-N-(2-phenylethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H18N2O2 and its molecular weight is 282.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.136827821 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Safety and Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards of this compound .

Future Directions

The study of complex organic molecules like this one is a vibrant area of research in chemistry and pharmacology. Future research could explore its synthesis, properties, and potential applications .

Biochemical Analysis

Biochemical Properties

2-oxo-N-(2-phenylethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to inhibition or activation of the protein’s function . Additionally, it may interact with nucleic acids, influencing gene expression and cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating signaling pathways and gene expression . It also affects cellular metabolism by inhibiting key enzymes, leading to altered metabolic states .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, the compound can influence gene expression by interacting with transcription factors or directly binding to DNA . These molecular interactions lead to changes in cellular function and overall biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, although the extent of these effects may diminish with time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, toxic or adverse effects may be observed, including cellular damage or organ toxicity . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biological activity without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways can lead to altered metabolic states, affecting overall cellular function. For instance, it may inhibit key enzymes in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues or cellular compartments can influence its biological activity and overall efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s presence in particular subcellular locations can enhance its interaction with target biomolecules, leading to more effective biological outcomes .

Properties

IUPAC Name

2-oxo-N-(2-phenylethyl)-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-16(18-10-9-12-5-2-1-3-6-12)14-11-13-7-4-8-15(13)19-17(14)21/h1-3,5-6,11H,4,7-10H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYBETBVHQTBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=O)C(=C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-oxo-N-(2-phenylethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide
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2-oxo-N-(2-phenylethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide
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2-oxo-N-(2-phenylethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide
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2-oxo-N-(2-phenylethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide
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2-oxo-N-(2-phenylethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide
Reactant of Route 6
2-oxo-N-(2-phenylethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.